molecular formula C10H10Cl2N4OS B12818921 1-(2-((4,5-Dichloro-1H-imidazol-1-yl)methyl)-4-methylthiazol-5-yl)ethanone oxime

1-(2-((4,5-Dichloro-1H-imidazol-1-yl)methyl)-4-methylthiazol-5-yl)ethanone oxime

Cat. No.: B12818921
M. Wt: 305.18 g/mol
InChI Key: VOPOMBVUSCQNMU-GIDUJCDVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-((4,5-Dichloro-1H-imidazol-1-yl)methyl)-4-methylthiazol-5-yl)ethanone oxime is a synthetic organic compound characterized by its unique structure, which includes a dichloroimidazole moiety, a thiazole ring, and an oxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((4,5-Dichloro-1H-imidazol-1-yl)methyl)-4-methylthiazol-5-yl)ethanone oxime typically involves multiple steps:

    Formation of the Dichloroimidazole Intermediate: The starting material, 4,5-dichloroimidazole, is synthesized through the chlorination of imidazole using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

    Thiazole Ring Formation: The dichloroimidazole intermediate is then reacted with a thiazole precursor, such as 2-bromo-4-methylthiazole, in the presence of a base like potassium carbonate. This step often requires a solvent like dimethylformamide (DMF) and elevated temperatures.

    Oxime Formation: The final step involves the conversion of the ethanone group to an oxime. This is achieved by reacting the intermediate with hydroxylamine hydrochloride in the presence of a base such as sodium acetate in an aqueous or alcoholic medium.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1-(2-((4,5-Dichloro-1H-imidazol-1-yl)methyl)-4-methylthiazol-5-yl)ethanone oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: The compound can be reduced to form amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The dichloroimidazole moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted imidazole derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids; typically performed in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually carried out in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

    Substitution: Amines, thiols; reactions often require a base such as triethylamine and are conducted in solvents like DMF or acetonitrile.

Major Products

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Substituted imidazole derivatives.

Scientific Research Applications

1-(2-((4,5-Dichloro-1H-imidazol-1-yl)methyl)-4-methylthiazol-5-yl)ethanone oxime has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly those targeting microbial infections and cancer.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-((4,5-Dichloro-1H-imidazol-1-yl)methyl)-4-methylthiazol-5-yl)ethanone oxime involves its interaction with specific molecular targets. The dichloroimidazole moiety is known to bind to enzyme active sites, potentially inhibiting their activity. The oxime group can form hydrogen bonds with biological targets, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-((4,5-Dichloro-1H-imidazol-1-yl)methyl)-4-methylthiazol-5-yl)ethanone: Lacks the oxime group, which may affect its reactivity and binding properties.

    1-(2-((4,5-Dichloro-1H-imidazol-1-yl)methyl)-4-methylthiazol-5-yl)ethanone hydrazone: Contains a hydrazone group instead of an oxime, which can alter its chemical behavior and biological activity.

Uniqueness

1-(2-((4,5-Dichloro-1H-imidazol-1-yl)methyl)-4-methylthiazol-5-yl)ethanone oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C10H10Cl2N4OS

Molecular Weight

305.18 g/mol

IUPAC Name

(NE)-N-[1-[2-[(4,5-dichloroimidazol-1-yl)methyl]-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine

InChI

InChI=1S/C10H10Cl2N4OS/c1-5-8(6(2)15-17)18-7(14-5)3-16-4-13-9(11)10(16)12/h4,17H,3H2,1-2H3/b15-6+

InChI Key

VOPOMBVUSCQNMU-GIDUJCDVSA-N

Isomeric SMILES

CC1=C(SC(=N1)CN2C=NC(=C2Cl)Cl)/C(=N/O)/C

Canonical SMILES

CC1=C(SC(=N1)CN2C=NC(=C2Cl)Cl)C(=NO)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.